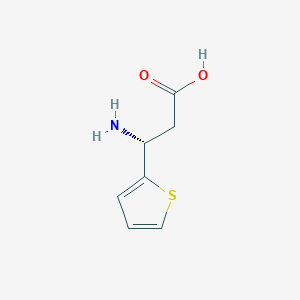

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYLYLPTPXESE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Enantioselective Synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid

Abstract

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry, serving as a key structural motif and building block for various pharmacologically active compounds. The precise installation of the stereocenter at the β-position is a critical challenge that dictates the biological efficacy and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of two robust and scalable strategies for the enantioselective synthesis of this molecule: Enzymatic Kinetic Resolution (EKR) and Asymmetric Mannich Reaction. Written for researchers, chemists, and drug development professionals, this document details the underlying principles, provides field-tested experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate synthetic route.

Introduction: The Strategic Importance of Chiral β-Amino Acids

Chiral β-amino acids are privileged scaffolds in drug discovery.[1] Unlike their α-amino acid counterparts, they provide access to peptides and peptidomimetics with unique conformational properties, enhanced metabolic stability, and novel biological activities. This compound, with its thiophene moiety, introduces specific steric and electronic features that are often exploited to modulate target binding and pharmacokinetic properties.

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C3 position. Racemic synthesis is straightforward, but the subsequent separation of enantiomers can be inefficient. Therefore, developing direct, enantioselective methods is paramount for efficient and cost-effective production. This guide will explore two powerful and distinct approaches to achieve this goal.

Strategy 1: Enzymatic Kinetic Resolution (EKR) of a Racemic Precursor

Enzymatic catalysis offers an exceptionally mild and highly selective method for resolving racemic mixtures.[2] Lipases, in particular, are workhorse enzymes in industrial biotechnology due to their stability, broad substrate scope, and high enantioselectivity.[3][4] The strategy of kinetic resolution relies on the enzyme's ability to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus enantioenriched.

2.1. Principle and Rationale

In this approach, a racemic ester of 3-amino-3-(thiophen-2-yl)propanoic acid is subjected to enzymatic hydrolysis or acylation. Enzymes like Candida antarctica Lipase B (CALB) are known to exhibit high E-values (enantioselectivity factor) for such transformations.[5][6][7][8][9] The key to a successful kinetic resolution is to stop the reaction at approximately 50% conversion. At this point, one enantiomer has been transformed into a new product (e.g., an amide or a hydrolyzed acid), while the desired, unreacted enantiomer of the starting ester can be isolated with high enantiomeric excess (ee).

The choice of CALB is deliberate; it is one of the most robust and well-characterized lipases, available in an immobilized form (e.g., Novozym 435), which simplifies catalyst handling, recovery, and recycling, making the process more sustainable and scalable.[3][6]

2.2. Detailed Experimental Protocol: Lipase-Catalyzed Acylation

This protocol describes the resolution of racemic methyl 3-amino-3-(thiophen-2-yl)propanoate via enantioselective N-acylation.

Step 1: Synthesis of Racemic Methyl 3-Amino-3-(thiophen-2-yl)propanoate

-

A solution of thiophene-2-carbaldehyde and malonic acid in an appropriate solvent is subjected to a Knoevenagel condensation followed by reduction of the resulting α,β-unsaturated acid and subsequent esterification to yield the racemic amino ester.

Step 2: Enzymatic Kinetic Resolution

-

To a stirred solution of racemic methyl 3-amino-3-(thiophen-2-yl)propanoate (1.0 equiv.) in a suitable organic solvent (e.g., tert-butyl methyl ether, TBME), add an acyl donor such as ethyl acetate (2.0-3.0 equiv.).

-

Add immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) to the mixture (typically 10-20% by weight of the substrate).

-

Maintain the reaction at a controlled temperature (e.g., 40-50 °C) and monitor the conversion by chiral HPLC.

-

The reaction is quenched when conversion reaches ~50%. This is the critical endpoint to maximize both yield and enantiomeric excess of the unreacted ester.

-

The immobilized enzyme is removed by simple filtration and can be washed and reused.

-

The filtrate is concentrated under reduced pressure. The resulting mixture contains the (R)-methyl 3-amino-3-(thiophen-2-yl)propanoate and the acylated (S)-enantiomer.

-

Separation is achieved by column chromatography or selective extraction based on the differing polarities of the free amine and the amide.

Step 3: Hydrolysis to the Final Product

-

The isolated (R)-ester is hydrolyzed using standard conditions (e.g., aqueous HCl or LiOH) to afford the target this compound with high enantiopurity (>99% ee).

2.3. EKR Workflow and Mechanism

The enzyme's active site, featuring a catalytic triad (Ser-His-Asp), creates a chiral pocket. One enantiomer of the racemic amino ester fits preferentially into this pocket, allowing the serine hydroxyl to act as a nucleophile on the acyl donor, forming an acyl-enzyme intermediate.[4] This intermediate then transfers the acyl group to the amino group of the preferred enantiomer. The other enantiomer fits poorly and reacts at a much slower rate, allowing for effective separation.

Strategy 2: Organocatalytic Asymmetric Mannich Reaction

Asymmetric catalysis provides a more direct and atom-economical route to the target molecule by building the chiral center in a single, stereocontrolled step.[10] The Mannich reaction, which involves the addition of a nucleophile (enolate equivalent) to an imine, is a powerful C-C bond-forming reaction for synthesizing β-amino carbonyl compounds.[11][12][13]

3.1. Principle and Rationale

This strategy employs a chiral organocatalyst, such as a bifunctional thiourea or squaramide derived from a cinchona alkaloid, to catalyze the reaction between an imine derived from thiophene-2-carbaldehyde and a suitable pronucleophile like a silyl ketene acetal or malonate.[1] The catalyst simultaneously activates both the imine (via its basic moiety, e.g., a tertiary amine) and the nucleophile (via hydrogen bonding with the thiourea/squaramide moiety), organizing them within a chiral environment to dictate the facial selectivity of the addition. This dual activation model is highly effective for achieving high yields and enantioselectivities.[12]

3.2. Detailed Experimental Protocol: Thiourea-Catalyzed Mannich Reaction

Step 1: Preparation of N-Boc-imine of Thiophene-2-carbaldehyde

-

The N-Boc protected imine can be generated in situ or pre-formed by reacting thiophene-2-carbaldehyde with N-Boc-amidosulfone or a similar reagent under mild conditions.

Step 2: Asymmetric Mannich Reaction

-

In a dry reaction vessel under an inert atmosphere (e.g., Argon), dissolve the chiral bifunctional thiourea catalyst (5-10 mol%) in a non-polar solvent (e.g., toluene or dichloromethane) at the specified temperature (often sub-ambient, e.g., -20 °C to 0 °C).

-

Add the N-Boc-imine of thiophene-2-carbaldehyde (1.0 equiv.).

-

Slowly add the silyl ketene acetal derived from methyl acetate (1.2 equiv.) to the reaction mixture over a period of 1-2 hours.

-

Stir the reaction at the controlled temperature until completion, as monitored by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected (R)-β-amino ester.

Step 3: Deprotection

-

The N-Boc protecting group and the ester are hydrolyzed in a single step using strong acidic conditions (e.g., trifluoroacetic acid or 6M HCl) to yield the final product, this compound.

3.3. Proposed Catalytic Cycle

The bifunctional catalyst is central to the stereochemical outcome. The tertiary amine base deprotonates the thiourea, which then forms a hydrogen-bonding interaction with the silyl ketene acetal. Simultaneously, the tertiary amine interacts with the imine, bringing both reactants into close proximity in a specific orientation that favors attack on one face of the imine, leading to the desired (R)-enantiomer.

Comparative Analysis and Field Insights

The choice between EKR and asymmetric catalysis depends on several factors including scale, cost, available equipment, and desired throughput.

| Parameter | Enzymatic Kinetic Resolution (EKR) | Asymmetric Mannich Reaction |

| Stereocontrol | Indirect (Resolution) | Direct (Asymmetric Induction) |

| Theoretical Yield | Max. 50% for one enantiomer | Up to 100% |

| Enantiopurity | Typically excellent (>99% ee) | Very good to excellent (90-99% ee) |

| Atom Economy | Lower; half the material is the "wrong" enantiomer | Higher; most atoms are incorporated |

| Catalyst | Immobilized Enzyme (e.g., CALB) | Chiral Organocatalyst or Metal Complex |

| Cost & Scalability | Enzyme can be expensive but is reusable. Well-established for industrial scale. | Catalyst synthesis can be complex. May require stricter anhydrous/inert conditions. |

| Green Chemistry | Favorable (mild conditions, reusable catalyst, often aqueous or green solvents). | Depends on solvent and catalyst metal (if any). Organocatalysis is generally favorable. |

| Key Advantage | High reliability and enantiopurity. Simple workup. | High theoretical yield and atom economy. |

| Key Challenge | Inherent 50% yield limit. Requires efficient separation of product from starting material. | Catalyst cost and sensitivity. May require optimization for high ee. |

Senior Scientist's Perspective: For initial discovery and small-scale synthesis where high enantiopurity is critical, EKR is an extremely reliable and straightforward method. The "loss" of 50% of the material is often acceptable at this stage. For process development and large-scale manufacturing, the higher theoretical yield and atom economy of an asymmetric catalytic route like the Mannich reaction become significantly more attractive, justifying the initial investment in catalyst optimization and process parameter screening.

Characterization and Quality Control

Confirmation of the final product's identity and purity is non-negotiable. The following analytical techniques are essential.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural elucidation and confirmation. | Characteristic signals for thiophene protons (~6.9-7.4 ppm), the methine proton at C3 (dd, ~4.5 ppm), and the methylene protons at C2 (m, ~2.8 ppm). |

| ¹³C NMR | Carbon skeleton confirmation. | Signals corresponding to the carboxyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the exact mass of C₇H₉NO₂S (171.04 g/mol ). |

| Chiral HPLC | Determination of enantiomeric excess (ee). | Baseline separation of the (R) and (S) enantiomers using a chiral stationary phase (e.g., Chiralcel OD-H or similar), allowing for quantification of the enantiomeric ratio. |

Conclusion

Both enzymatic kinetic resolution and asymmetric organocatalysis represent state-of-the-art methodologies for producing this compound with high enantiomeric purity. EKR offers unparalleled selectivity and operational simplicity, albeit with a theoretical yield cap of 50%. The asymmetric Mannich reaction provides a more atom-economical and direct path, with the potential for higher throughput once optimized. The selection of the optimal synthetic strategy should be guided by a thorough evaluation of project-specific goals, balancing the need for speed, cost-efficiency, scalability, and green chemistry principles.

References

-

Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]

-

One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 23(11), 2993. [Link]

-

Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. Industrial & Engineering Chemistry Research, 58(28), 12674-12683. [Link]

-

In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology, 12(6), 1865-1875. [Link]

-

Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters, 12(9), 1904-1907. [Link]

-

Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2115-2124. [Link]

-

Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 16(15), 2577-2584. [Link]

-

Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1104. [Link]

-

Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. [Link]

-

Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]

-

Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1660-1674. [Link]

-

A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones. Journal of the American Chemical Society, 126(13), 4120-4121. [Link]

-

Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 16(6), 4446-4458. [Link]

-

Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265. [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 57. [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 20(9), 2193. [Link]

-

Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Critical Reviews in Food Science and Nutrition, 58(3), 411-423. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid

Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, a seemingly minor structural alteration that imparts profound effects on their conformational preferences and metabolic stability. This inherent resistance to proteolytic degradation makes β-amino acid-containing peptides (β-peptides) promising candidates for therapeutic development. The thiophene moiety, a sulfur-containing heteroaromatic ring, further distinguishes this molecule, offering unique opportunities for molecular interactions and serving as a versatile scaffold in drug design.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel chiral building blocks.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below. These properties are fundamental to its behavior in both chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| CAS Number | 73495-10-0 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Purity | ≥96% (commercially available) | [1] |

Synthesis of this compound: An Asymmetric Approach

The enantioselective synthesis of β-amino acids is a critical challenge in organic chemistry. While numerous methods exist, a particularly effective approach for aryl and heteroaryl β-amino acids is the asymmetric Mannich reaction. Below is a plausible and detailed protocol adapted from established methodologies for the synthesis of chiral β-amino acids.[2] This method leverages a chiral catalyst to control the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Mannich Reaction

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

-

Thiophene-2-carboxaldehyde

-

Malonic acid

-

Ammonium acetate

-

Chiral organocatalyst (e.g., a proline-derived catalyst)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Iminium Ion Formation (in situ):

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carboxaldehyde (1.0 equivalent) and ammonium acetate (1.1 equivalents) in the chosen anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

-

Enantioselective Mannich Reaction:

-

To the reaction mixture, add the chiral organocatalyst (typically 5-10 mol%).

-

In a separate flask, prepare a solution of malonic acid (1.2 equivalents) in the same anhydrous solvent.

-

Slowly add the malonic acid solution to the reaction mixture containing the imine and catalyst over a period of 1-2 hours at a controlled temperature (e.g., 0 °C or room temperature, depending on the catalyst and substrate).

-

Allow the reaction to stir for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.

-

-

Chiral Purity Assessment:

-

Determine the enantiomeric excess (e.e.) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

-

Caption: Asymmetric synthesis workflow.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. The following sections detail the key parameters and the experimental methodologies for their determination.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broadened melting range.

Expected Melting Point: As a crystalline solid, a sharp melting point is expected. For the related racemic 3-amino-3-(2-thienyl)propanoic acid, a melting point of 205-207 °C has been reported.[3] The enantiomerically pure form is expected to have a similar or slightly different melting point.

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Caption: Melting point determination workflow.

Solubility

Solubility is a crucial parameter that influences a drug's absorption, distribution, and formulation. As an amino acid, the solubility of this compound is expected to be pH-dependent.

Expected Solubility Profile:

-

Aqueous Solubility: Moderate solubility in water is anticipated due to the presence of the polar amino and carboxylic acid groups.

-

pH-Dependence: Solubility is expected to be lowest near its isoelectric point (pI) and increase in acidic and basic solutions due to the formation of the more soluble cationic and anionic species, respectively.

-

Organic Solvents: Limited solubility in nonpolar organic solvents and higher solubility in polar organic solvents like methanol or DMSO is predicted.[5][6]

Objective: To determine the solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, dichloromethane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C)

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Sample Preparation:

-

Add an excess amount of the compound to a known volume of the desired solvent in a vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully withdraw a known volume of the supernatant.

-

-

Quantification:

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Acid Dissociation Constant (pKa)

The pKa values of the amino and carboxylic acid groups are fundamental to understanding the ionization state of the molecule at different pH values. This, in turn, dictates its solubility, lipophilicity, and interaction with biological targets.

Expected pKa Values:

-

pKa₁ (Carboxylic Acid): Expected to be in the range of 3-4.

-

pKa₂ (Ammonium): Expected to be in the range of 9-10.

Objective: To determine the pKa values of the carboxylic acid and amino groups.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Reagents:

-

Accurately weighed sample of this compound

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the amino acid in a known volume of deionized water.

-

-

Titration with Acid:

-

Place the pH electrode and a stir bar in the amino acid solution.

-

Record the initial pH.

-

Add the standardized HCl solution in small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of acid added.

-

Continue the titration until the pH drops to approximately 1.5-2.0.

-

-

Titration with Base:

-

Repeat the procedure with a fresh sample of the amino acid, this time titrating with the standardized NaOH solution until the pH reaches approximately 11.5-12.0.

-

-

Data Analysis:

-

Plot the pH versus the equivalents of acid and base added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the titration curve).[7] The first midpoint corresponds to pKa₁, and the second to pKa₂.

-

Caption: pKa determination workflow.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules.

Expected ¹H NMR Spectral Features:

-

Thiophene Protons: Signals in the aromatic region (δ 7-8 ppm), showing characteristic coupling patterns for a 2-substituted thiophene.

-

CH Proton (α to Amino Group): A multiplet in the region of δ 4-5 ppm.

-

CH₂ Protons (β to Amino Group): Diastereotopic protons appearing as a multiplet in the region of δ 2.5-3.5 ppm.

-

NH₂ Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

COOH Proton: A broad singlet, often downfield (δ > 10 ppm), which may be exchanged with deuterated solvents.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).

-

Thiophene Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Cα (CH-NH₂): A signal around δ 50-60 ppm.

-

Cβ (CH₂): A signal around δ 40-50 ppm.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire the NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz or higher).

-

For ¹H NMR, standard acquisition parameters are typically sufficient.

-

For ¹³C NMR, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): A medium intensity band in the region of 3000-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-H Bend (Amine): A medium intensity band around 1580-1650 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

Thiophene Ring Vibrations: Characteristic bands in the fingerprint region.

Objective: To identify the key functional groups in the molecule.

Apparatus:

-

FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Scan:

-

Ensure the ATR crystal is clean.

-

Take a background spectrum.

-

-

Sample Analysis:

-

Place a small amount of the powdered solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. A comprehensive understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application. The detailed experimental protocols provided herein offer a robust framework for the characterization of this and related compounds, ensuring the generation of high-quality, reliable data to support research and development endeavors. The unique combination of a β-amino acid scaffold and a thiophene heterocycle makes this molecule a compelling subject for further investigation in the pursuit of novel therapeutics.

References

-

Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. [Link]

-

Melting point determination. Department of Chemistry, University of Calgary. [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. National Center for Biotechnology Information. [Link]

-

Asymmetric Synthesis of Novel Alpha-Amino Acids With Beta-Branched Side Chains. National Center for Biotechnology Information. [Link]

-

Exploring (R)-3-Amino-3-(3-thienyl)-propionic acid: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Online Biology Notes. [Link]

-

Three-component radical homo Mannich reaction. National Center for Biotechnology Information. [Link]

-

Potentiometric Acid-Base Titration Guide. Scribd. [Link]

-

3-AMINO-3-(2-THIENYL)PROPANOIC ACID. LookChem. [Link]

-

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid. PubChem. [Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Center for Biotechnology Information. [Link]

- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.

-

NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

-

(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid. PubChem. [Link]

-

Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

- RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF.

-

Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. [Link]

-

Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. ResearchGate. [Link]

-

Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

- Resolution of racemic amino acids.

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 3. lookchem.com [lookchem.com]

- 4. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

Biological activity of thiophene containing beta-amino acids

An In-Depth Technical Guide to the Biological Activity of Thiophene-Containing β-Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of heterocyclic scaffolds into bioactive molecules is a cornerstone of modern medicinal chemistry. Thiophene, a sulfur-containing aromatic heterocycle, is recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Concurrently, β-amino acids serve as versatile building blocks for creating peptidomimetics and novel small molecules with enhanced pharmacokinetic profiles and unique pharmacological activities.[5] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into compounds that merge the thiophene nucleus with a β-amino acid framework. We will explore the causality behind experimental designs, present detailed protocols for key biological assays, and summarize critical data to empower researchers in the rational design of next-generation therapeutic agents based on this promising molecular architecture.

Introduction: The Strategic Convergence of Thiophene and β-Amino Acids

The rationale for combining a thiophene moiety with a β-amino acid backbone stems from the principle of molecular hybridization, aiming to create synergistic effects or novel biological activities not present in the individual components.

-

The Thiophene Moiety: As a bioisostere of the benzene ring, the thiophene nucleus alters a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can enhance drug-receptor interactions and modulate metabolic stability.[2][6] Its derivatives are known to exhibit a vast array of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant activities.[4][7][8]

-

The β-Amino Acid Scaffold: Unlike their α-amino acid counterparts, β-amino acids introduce greater conformational flexibility and resistance to enzymatic degradation by peptidases. This structural distinction makes them ideal for constructing novel peptides and small molecules with improved stability and bioavailability.[5]

The convergence of these two structural motifs offers a compelling strategy for navigating new chemical spaces in drug discovery. The thiophene ring can act as a key pharmacophoric element for biological target interaction, while the β-amino acid provides a robust and tunable backbone for orienting functional groups and optimizing drug-like properties.

Synthesis of Thiophene-Containing β-Amino Acids

The synthesis of these hybrid molecules typically involves established methods for thiophene construction followed by or integrated with amino acid chemistry. The Gewald aminothiophene synthesis is a particularly powerful and common route for creating substituted 2-aminothiophenes, which can then be further functionalized.[9]

Logical Workflow for Synthesis and Evaluation

The development and testing of novel thiophene-containing β-amino acids follow a structured, multi-stage process.

Caption: General workflow from synthesis to lead optimization.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacteria.[10] The incorporation of a β-amino acid tail can further modulate the compound's amphiphilicity, a key factor in membrane disruption mechanisms.

Mechanism of Action: Membrane Permeabilization

A primary mechanism for many antimicrobial thiophenes involves the disruption of bacterial cell membrane integrity. Docking studies have suggested that these compounds can bind to outer membrane proteins, leading to increased permeabilization and subsequent cell death.[10] Time-kill curve assays often reveal a bactericidal, rather than bacteriostatic, effect.[10][11]

Caption: Proposed mechanism of bacterial membrane disruption.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The efficacy of novel compounds is quantified by determining their MIC, the lowest concentration that prevents visible microbial growth.

| Compound Class | Target Organism | MIC Range (mg/L) | Reference |

| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16 - 32 | [10] |

| Thiophene Derivatives | Colistin-Resistant E. coli | 8 - 32 | [10] |

| Spiro-indoline-oxadiazole | C. difficile | 2 - 4 | [12] |

| Hydroxythiophene | S. aureus / E. coli | 15-21 mm (inhibition zone) | [13] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a self-validating system for determining the MIC of a test compound against a specific bacterial strain, conforming to CLSI guidelines.

Objective: To determine the lowest concentration of a thiophene-containing β-amino acid that inhibits the visible growth of a target bacterium.

Materials:

-

Test compound stock solution (e.g., 1280 mg/L in DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum suspension, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Ampicillin).

-

Negative controls (broth only, broth + DMSO).

-

Incubator (37°C).

Methodology:

-

Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to well 1. Transfer 50 µL from well 1 to well 2. Mix by pipetting and transfer 50 µL from well 2 to well 3. Repeat this 2-fold serial dilution across to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB. Add 50 µL of this diluted inoculum to wells 1 through 11. This results in a final inoculum of ~5 x 10⁵ CFU/mL and brings the total volume in each well to 100 µL. Add 50 µL of sterile broth to well 12.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.

Antifungal Activity

Thiophene-based compounds have also emerged as promising antifungal agents, with activity against clinically relevant species like Candida albicans.[12][14][15] Some derivatives exhibit fungicidal effects and can act synergistically with existing antifungal drugs like fluconazole, which is particularly relevant for overcoming resistance.[14][15]

Mechanism of Action: Apoptosis Induction

Beyond simple growth inhibition, some thiophene derivatives have been shown to induce ultrastructural changes in fungal cells, including chromatin condensation, which is a hallmark of apoptosis.[15] This suggests a more complex mechanism of action than mere membrane disruption and presents a sophisticated avenue for therapeutic intervention.

Quantitative Data: Antifungal Activity

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| Thiophene Derivatives | Aspergillus fumigatus | % Inhibition | 73 - 78.9% | [16] |

| Thiophene Derivatives | Syncephalastrum racemosum | % Inhibition | 87.3 - 95.5% | [16] |

| 2-aminothiophene derivative (2AT) | Fluconazole-resistant Candida spp. | MIC | 100 - 200 µg/mL | [15] |

| Natural Thiophenes | P. oryzae / A. alternata | MIC | 8 - 16 µg/mL | [17] |

Anticancer Activity

The thiophene scaffold is a key component in several anticancer agents.[3][4] Its derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4]

Mechanism of Action: Apoptosis via ROS and Mitochondrial Disruption

Certain thiophene derivatives exert their cytotoxic effects by inducing apoptosis.[18] This is often mediated by an increase in intracellular reactive oxygen species (ROS) and a subsequent change in the mitochondrial membrane potential (ΔΨm), key events in the intrinsic apoptotic pathway.[18]

Quantitative Data: Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Thiophene Derivative (TP 5) | HepG2 / SMMC-7721 | < 30 | [19] |

| Thiophene Derivative (Compound 480) | HeLa | 12.61 | [18] |

| Thiophene Derivative (Compound 480) | HepG2 | 33.42 | [18] |

| Schiff Bases of Amino-thiophene | MCF-7 / HCT116 | < 50 | [20] |

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the in vitro cytotoxicity of a thiophene-containing β-amino acid against a cancer cell line by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Human cancer cell line (e.g., HepG2).[19]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compound, serially diluted.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader (570 nm).

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include wells for untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value. The self-validating nature of this protocol relies on the clear dose-response curve and the integrity of the positive and negative controls.

Conclusion and Future Directions

The hybridization of the thiophene nucleus and the β-amino acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities demonstrated by thiophene derivatives, combined with the advantageous physicochemical and pharmacokinetic properties imparted by β-amino acids, provide a robust platform for rational drug design. Future research should focus on expanding the chemical diversity of these compounds, elucidating detailed mechanisms of action through advanced biochemical and cellular assays, and leveraging computational tools for in silico screening and optimization. The development of structure-activity relationships (SAR) will be critical in refining these molecules into potent and selective clinical candidates for treating infectious diseases, cancer, and inflammatory conditions.[3][4]

References

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]

-

Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. National Institutes of Health. [Link]

-

Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PubMed. [Link]

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. [Link]

-

Evaluation of Anti-Bacterial and Anti-Fungal of Novel Thiophene Derivatives. ResearchGate. [Link]

-

The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Linköping University Electronic Press. [Link]

-

Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. PubMed. [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]

-

(PDF) SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. ResearchGate. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]

-

Selected biologically active 2-aminothiophenes. ResearchGate. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. nbinno.com [nbinno.com]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analogs of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a β-amino acid scaffold that has garnered significant interest in medicinal chemistry. Its structural features, particularly the thiophene ring and the chiral β-amino acid backbone, offer a versatile platform for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of its structural analogs. We delve into the rationale behind specific molecular modifications and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of drugs targeting a range of biological pathways, including but not limited to GABA receptor modulation.

Introduction: The Significance of β-Amino Acids and the Thiophene Moiety

β-Amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle difference in structure imparts unique conformational properties and metabolic stability, making them attractive building blocks in drug design. Unlike their α-counterparts, β-amino acids are not readily recognized by proteases, leading to enhanced in vivo half-life.

The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry.[1] Its presence in a molecule can influence various physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1] The combination of a β-amino acid scaffold with a thiophene ring in this compound presents a compelling starting point for the exploration of novel chemical space and the development of potent and selective therapeutic agents.

Synthetic Strategies for this compound and its Analogs

The synthesis of enantiomerically pure β-amino acids is a key challenge in organic chemistry. Several methods have been developed to address this, and the choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Asymmetric Synthesis from Chiral Precursors

One common approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity. A well-documented method for the synthesis of enantiomerically pure β-amino acids utilizes a pyrimidinone-based chiral auxiliary.[2] This method allows for the stereocontrolled addition of nucleophiles to a chiral template, followed by subsequent cleavage to yield the desired β-amino acid.

One-Pot Synthesis of 3-Amino-3-arylpropionic Acids

For the rapid generation of a library of analogs, a one-pot synthesis of 3-amino-3-arylpropionic acids has been reported.[3] This method typically involves the condensation of an aromatic aldehyde, malonic acid, and an ammonium source, such as ammonium acetate, in a suitable solvent.[3][4] While this approach is efficient, it generally yields a racemic mixture that may require subsequent resolution to isolate the desired enantiomer.

Representative Experimental Protocol: One-Pot Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid

This protocol describes a general procedure for the synthesis of the racemic parent compound, which can be adapted for the synthesis of various analogs by substituting the starting thiophene-2-carboxaldehyde.

Materials:

-

Thiophene-2-carboxaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether (for washing)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2-carboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 7 hours.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to pH ~2.

-

Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.

-

Adjust the pH of the aqueous layer to ~7 with a sodium hydroxide solution to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-3-(thiophen-2-yl)propanoic acid.

Note: This procedure yields a racemic mixture. Chiral resolution can be achieved through various methods, including diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

Biological Activities and Therapeutic Potential

Structural analogs of this compound have been investigated for a range of biological activities. A significant area of interest is their potential as modulators of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[5][6]

GABA Receptor Modulation

GABA receptors are ligand-gated ion channels that are crucial for regulating neuronal excitability.[5][6] Allosteric modulators of GABA-A receptors are widely used as anxiolytics, sedatives, and anticonvulsants.[6][7] The structural similarity of β-amino acids to GABA makes them promising candidates for the development of novel GABA receptor modulators. It is hypothesized that the thiophene moiety can interact with specific subsites within the GABA receptor complex, leading to subtype-selective modulation.

Other Potential Therapeutic Applications

Beyond GABA receptor modulation, thiophene-containing compounds have shown a broad spectrum of biological activities.[1] Analogs of this compound could potentially exhibit:

-

Antimicrobial activity: The thiazole ring, a bioisostere of thiophene, has been incorporated into β-amino acid structures to yield compounds with antibacterial and antifungal properties.[8][9]

-

Anticancer activity: Certain 3-aminopropanoic acid derivatives have demonstrated the ability to reduce the viability of cancer cell lines.[10]

-

NMDA receptor modulation: Triazole-containing amino acid analogs, where the triazole can act as a bioisostere for an amide bond, have been explored as N-methyl-D-aspartate (NMDA) receptor glycine site agonists.[11]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for understanding the relationship between chemical structure and biological activity. Key areas for modification include the thiophene ring, the propanoic acid backbone, and the amino group.

Thiophene Ring Modifications

-

Substitution: Introduction of various substituents (e.g., halogens, alkyl groups, aryl groups) onto the thiophene ring can significantly impact potency and selectivity. For instance, a bromo-substituent on the thiophene ring has been explored in related α-amino acid structures.[12]

-

Isomeric Position: The position of the propanoic acid side chain on the thiophene ring (e.g., 2- vs. 3-position) can influence receptor binding and functional activity.

Propanoic Acid Backbone Modifications

-

Alkylation: Introduction of alkyl groups at the α- or β-position of the propanoic acid chain can alter the conformational flexibility of the molecule and its interaction with the target protein.

-

Cyclization: Constraining the conformation of the backbone through cyclization can lead to increased potency and selectivity.

Amino Group Modifications

-

N-alkylation or N-acylation: Modification of the primary amino group can influence the compound's pharmacokinetic properties and its ability to form key hydrogen bonds with the target receptor.

Data Presentation: SAR of Hypothetical Analogs

The following table summarizes hypothetical SAR data for a series of analogs, illustrating how structural modifications might influence biological activity.

| Compound ID | R1 (Thiophene Substitution) | R2 (Backbone Modification) | R3 (Amino Group) | GABA-A Receptor Binding (IC50, nM) |

| Parent | H | H | NH2 | 150 |

| Analog-1 | 5-Br | H | NH2 | 75 |

| Analog-2 | H | α-Me | NH2 | 200 |

| Analog-3 | H | H | NH-Ac | >1000 |

| Analog-4 | 3-Ph | H | NH2 | 50 |

Visualization of SAR Logic

The following diagram illustrates the key areas for structural modification on the core scaffold.

Caption: Key modification points for SAR studies.

Bioassay Protocols for Analog Evaluation

Once a library of analogs has been synthesized, a robust and validated bioassay cascade is essential for their biological evaluation.

In Vitro Binding Assays

Objective: To determine the binding affinity of the synthesized analogs for the target receptor (e.g., GABA-A receptor subtypes).

Principle: Radioligand binding assays are a common method. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

Protocol Outline:

-

Prepare cell membranes from a cell line stably expressing the desired GABA-A receptor subtype.

-

In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the test compound.

-

Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis of the competition binding data.

Functional Assays

Objective: To determine the functional activity of the analogs at the target receptor (e.g., agonist, antagonist, or allosteric modulator).

Principle: Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes is a widely used technique for studying the function of ion channels. Oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor subtype. The expressed receptors are then studied by measuring the ion currents that flow through the channel in response to the application of GABA and the test compounds.

Protocol Outline:

-

Prepare Xenopus laevis oocytes.

-

Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Perfuse the oocyte with a control buffer and then with a buffer containing GABA to elicit a baseline current response.

-

Apply the test compound in the presence of GABA to determine its modulatory effect on the GABA-evoked current.

-

Analyze the data to determine the EC50 (for agonists) or the potentiation/inhibition of the GABA response (for modulators).

Experimental Workflow Visualization

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting GABAAR-Associated Proteins: New Modulators, Labels and Concepts [frontiersin.org]

- 8. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 12. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | C7H8BrNO2S | CID 7016818 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of Thienyl Propanoic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Abstract

The thienyl propanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, pharmacological activities, and therapeutic potential of thienyl propanoic acid derivatives. We delve into the established role of these compounds as potent anti-inflammatory agents, exploring their mechanism of action as cyclooxygenase (COX) inhibitors and examining their structure-activity relationships. Beyond inflammation, this guide illuminates the expanding therapeutic horizon of thienyl propanoic acid derivatives, detailing their promising applications in oncology, neurodegenerative diseases, and infectious diseases. Each section is supported by detailed experimental protocols, quantitative biological data, and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Thienyl Propanoic Acid Core - A Versatile Pharmacophore

The thiophene ring, a sulfur-containing heterocycle, is a bioisostere of the benzene ring and is a key component in numerous pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in drug design. When coupled with a propanoic acid moiety, the resulting thienyl propanoic acid framework has given rise to a class of compounds with a broad spectrum of pharmacological activities.

Historically, this scaffold is most recognized for its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs). However, recent advancements have unveiled its potential to modulate other biological targets, leading to the exploration of its utility in treating complex diseases such as cancer, Alzheimer's disease, and microbial infections. This guide aims to provide a holistic overview of the current state of research and development surrounding thienyl propanoic acid derivatives, offering a valuable resource for scientists in the pharmaceutical and biotechnology sectors.

Synthetic Strategies for Thienyl Propanoic Acid Derivatives

The synthesis of thienyl propanoic acid derivatives can be achieved through various synthetic routes, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.

Core Synthesis of Thienyl Propanoic Acid

A common and straightforward method for the synthesis of the basic 3-(2-thienyl)propanoic acid scaffold involves the hydrogenation of 3-(2-thienyl)acrylic acid.

Experimental Protocol: Hydrogenation of 3-(2-thienyl)acrylic acid [1]

-

Step 1: To a solution of 3-(2-thienyl)acrylic acid (15.59 g, 0.10 mol) in tetrahydrofuran (130 mL), add 10% Palladium on carbon (4.2 g).

-

Step 2: Subject the mixture to Parr hydrogenation conditions (45 psi H₂, room temperature) for approximately 24 hours.

-

Step 3: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Step 5: Concentrate the filtrate under reduced pressure to yield a solid.

-

Step 6: Recrystallize the solid from water to obtain 3-(2-thienyl)propanoic acid as white to tan colored needles.

Synthesis of Substituted Thienyl Propanoic Acid Derivatives

More complex derivatives can be synthesized using multi-step procedures, often involving the construction of the thiophene ring or the elaboration of the propanoic acid side chain. A notable example is the synthesis of tiaprofenic acid impurities, which involves a Friedel-Crafts acylation.

Experimental Protocol: Synthesis of a Tiaprofenic Acid Analogue [2]

-

Step 1: Charge a round bottom flask with thiophene (20 g, 146 mmol) and methylene dichloride (150 ml) and cool to 0-5°C.

-

Step 2: Add benzoyl chloride (11.3 g, 80.4 mmol) at 0-5°C over 20 minutes and maintain at this temperature for 30 minutes.

-

Step 3: Add a solution of 2-(3-thienyl)propionic acid (10.9 g, 70 mmol) in methylene dichloride (25 ml) at 10-15°C over 20 minutes and maintain at 15-20°C for 3 hours.

-

Step 4: Dilute the reaction mass with methylene dichloride and quench with a mixture of water and concentrated HCl.

-

Step 5: Separate the organic layer, wash with water, and extract with a dilute solution of sodium bicarbonate.

-

Step 6: Acidify the aqueous layer with concentrated HCl and extract with methylene dichloride.

-

Step 7: Dry the organic layer and evaporate the solvent under reduced pressure to obtain the product.

Diagram: General Synthetic Workflow

Caption: Inhibition of prostaglandin synthesis by thienyl propanoic acid derivatives.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of thienyl propanoic acid derivatives is influenced by the nature and position of substituents on both the thiophene ring and the propanoic acid side chain. Key SAR observations include:

-

Acidic Moiety: The carboxylic acid group is crucial for COX inhibitory activity, as it mimics the carboxylic acid of arachidonic acid and interacts with the active site of the enzyme. [3]* α-Methyl Group: The presence of a methyl group at the α-position of the propanoic acid side chain generally enhances anti-inflammatory activity. [4]* Aromatic Substitution: Substitution on the thiophene ring can significantly impact potency and selectivity for COX-2. Lipophilic groups on the aromatic ring tend to enhance anti-inflammatory activity. [3]

Quantitative Data on COX Inhibition

The following table summarizes the in vitro COX inhibitory activity of selected propanoic acid derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | 15.8 | 0.29 | 54.5 |

| Diclofenac (Reference) | 0.21 | 3.8 | 0.055 |

| PYZ16 (1,5-diarylpyrazole derivative) | >5.6 | 0.52 | >10.7 |

| PYZ31 (pyrazole derivative) | N/A | 0.01987 | N/A |

Data compiled from multiple sources. [5][6]

Emerging Therapeutic Applications

Beyond their role as anti-inflammatory agents, thienyl propanoic acid derivatives are being investigated for their potential in other therapeutic areas.

Anticancer Activity

Several studies have highlighted the potential of thienyl propanoic acid derivatives as anticancer agents. Their mechanisms of action in this context are often multi-faceted and can include:

-

Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as SIRT2 and EGFR.

-

Induction of Apoptosis: Thienyl propanoic acid derivatives have been observed to induce programmed cell death in various cancer cell lines.

In Vitro Anticancer Activity:

A study on novel thieno[2,3-b]pyridine derivatives, which share a similar structural motif, demonstrated significant anticancer activity against a panel of 60 human cancer cell lines. For instance, derivative 9a showed a GI₅₀ of 70 nM and an LC₅₀ of 925 nM against the MB-MDA-435 melanoma cell line. [7]

Neuroprotective Effects

Thienyl propanoic acid derivatives are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's. The proposed mechanisms include:

-

Inhibition of Amyloid-β Aggregation: Some derivatives have been shown to interfere with the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.

-

Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine, is another potential therapeutic strategy.

Antimicrobial Properties

The thienyl propanoic acid scaffold has been utilized in the synthesis of novel antimicrobial agents. Derivatives incorporating 1,2,4-triazole and 1,3,4-oxadiazole moieties have shown promising activity against a range of bacterial and fungal pathogens.

Antimicrobial Activity Data:

| Compound | Organism | MIC (µg/mL) |

| Compound 9a (a 1,2,4-triazole derivative) | Staphylococcus aureus | - |

| Compound 15 (a hydrazone derivative) | Staphylococcus aureus | 1 |

| Compound 15 (a hydrazone derivative) | Enterococcus faecalis | <0.5 |

| Compound 15 (a hydrazone derivative) | Escherichia coli | 8 |

Data compiled from multiple sources. [8][9] Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [9]

-

Step 1: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Step 2: Inoculate each well with a standardized suspension of the target microorganism (e.g., 10⁶ CFU/mL).

-

Step 3: Incubate the plates at 36°C for 24 hours for bacteria and 48 hours for Candida albicans.

-

Step 4: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives